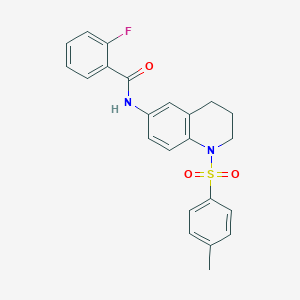

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-8-11-19(12-9-16)30(28,29)26-14-4-5-17-15-18(10-13-22(17)26)25-23(27)20-6-2-3-7-21(20)24/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJHNHPQRPWZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the tosyl group: The tetrahydroquinoline intermediate is then treated with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.

Formation of the benzamide: Finally, the fluorinated tosylated tetrahydroquinoline is reacted with benzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the tetrahydroquinoline ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The tosyl group can also influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the provided evidence:

Key Observations

Substituent Effects on Lipophilicity: The tosyl group in the target compound contributes significantly to lipophilicity compared to the 4-fluorophenylsulfonyl group in . This may enhance membrane permeability but reduce aqueous solubility.

Electronic and Steric Influences :

- Fluorine (target) vs. chlorine (): Fluorine’s smaller size and higher electronegativity favor tighter binding to hydrophobic pockets, while chlorine’s larger size may enhance steric hindrance or π-π stacking.

- The oxo group in introduces hydrogen-bonding capacity, which could improve target selectivity compared to the sulfonyl-containing analogs.

Synthetic and Crystallographic Considerations :

- Sulfonylation (tosyl/fluorophenylsulfonyl) is a common synthetic step for these compounds, with crystallization data refined via SHELXL .

- Mercury aids in visualizing differences in crystal packing; for example, the tosyl group’s bulk may lead to distinct intermolecular interactions compared to smaller substituents.

Metabolic Stability :

- Fluorine in the target compound likely confers resistance to oxidative metabolism compared to chlorine in , which is prone to nucleophilic substitution or dehalogenation.

- The trifluoromethyl group in is metabolically robust but may generate toxic metabolites (e.g., trifluoroacetic acid).

Research Findings and Implications

- The target’s fluorine and tosyl group position it as a candidate for optimizing binding affinity in such assays.

- Thermodynamic Stability: The tetrahydroquinoline core’s conformation, analyzed via Mercury , suggests that substituents like tosyl may stabilize chair-like conformations, impacting protein-ligand interactions.

- SAR Insights : Chlorine () vs. fluorine (target) substitutions highlight trade-offs between steric effects and electronic properties, guiding future medicinal chemistry efforts.

Biological Activity

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry. It is characterized by the presence of a fluorine atom, a tosyl group, and a tetrahydroquinoline moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H21FN2O3S

- Molecular Weight : 424.5 g/mol

- CAS Number : 942006-54-4

The biological activity of 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is primarily attributed to its interaction with specific molecular targets in cells. The fluorine atom enhances binding affinity and metabolic stability, while the tosyl group influences solubility and stability. The compound may modulate the activity of enzymes or receptors involved in various biological pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

- Inhibition of Tubulin Polymerization : Compounds related to 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have shown to inhibit tubulin polymerization in vitro. This mechanism is critical as it disrupts the mitotic spindle formation in cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.68 | A549 |

| Compound B | 0.29 | HCT116 |

| Compound C | 0.45 | SW620 |

These values suggest that modifications to the molecular structure can lead to enhanced potency against specific cancer cell lines .

Neuroprotective Effects

The compound's structure suggests potential applications in treating neurological disorders. The tetrahydroquinoline core is known for its neuroprotective properties. Research indicates that derivatives can protect against neuronal damage by modulating neurotransmitter levels and reducing oxidative stress .

Study on Anticancer Activity

In a recent study evaluating the anticancer effects of various benzamide derivatives, 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide was assessed for its cytotoxic effects against several cancer cell lines:

- Results : The compound demonstrated an IC50 value of approximately 5 µM against A549 lung cancer cells and showed selective toxicity towards cancer cells compared to normal cells.

Neuroprotective Study

Another study focused on the neuroprotective effects of compounds containing the tetrahydroquinoline moiety. The findings suggested that these compounds could decrease the levels of harmful metabolites in neuronal cultures and improve cell viability under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.